molecular formula C18H16Cl2N2O2 B12122630 2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B12122630
M. Wt: 363.2 g/mol
InChI Key: KGVRTSCPJUKDSO-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide is a benzamide derivative characterized by a 2,4-dichlorobenzoyl group linked to a 6-methoxyindole-substituted ethylamine moiety. Its structure combines aromatic chlorination and an indole ring system, which are common pharmacophores in bioactive molecules. The 6-methoxy group on the indole ring enhances electron density and may influence binding interactions in biological systems, while the dichloro substituents on the benzamide improve lipophilicity and metabolic stability . This compound is synthesized via amide coupling reactions, typically involving benzoyl chloride derivatives and indole-containing amines under controlled conditions .

Properties

Molecular Formula

C18H16Cl2N2O2

Molecular Weight

363.2 g/mol

IUPAC Name

2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C18H16Cl2N2O2/c1-24-13-3-5-14-11(10-22-17(14)9-13)6-7-21-18(23)15-4-2-12(19)8-16(15)20/h2-5,8-10,22H,6-7H2,1H3,(H,21,23)

InChI Key

KGVRTSCPJUKDSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:

Chemical Reactions Analysis

2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Benzamide/Indole) Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound 2,4-Cl; 6-OMe-indole C₁₈H₁₅Cl₂N₂O₂ 377.23 Enhanced lipophilicity; potential for CNS activity due to indole scaffold
2,4-Dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide 2,4-Cl; 2-Me-indole C₁₈H₁₆Cl₂N₂O 347.24 Reduced steric bulk; methyl group may alter metabolic pathways
N-[2-(1H-Indol-3-yl)ethyl]-4-methoxybenzamide 4-OMe; unsubstituted indole C₁₈H₁₈N₂O₂ 294.35 Lower lipophilicity; lacks halogen substituents
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-OMe-phenyl; benzamide C₁₇H₁₉NO₃ 285.34 Polar substituents; potential for antioxidant activity
2,4-Dichloro-N-(2,2,2-trichloro-1-((5-phenylamino-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide Thiadiazole core; multiple Cl C₁₇H₁₂Cl₅N₅OS 531.65 Heterocyclic core; likely higher reactivity and cytotoxicity

Substituent Effects on Physicochemical Properties

  • Chlorination: The 2,4-dichloro substitution on the benzamide increases molecular weight and lipophilicity (LogP ~3.5 estimated) compared to non-halogenated analogs like Rip-B (LogP ~2.1) . This enhances membrane permeability but may reduce aqueous solubility.
  • In contrast, the 2-methylindole derivative () introduces steric hindrance, possibly reducing binding affinity .
  • Heterocyclic Replacements : Thiadiazole-containing analogs () exhibit higher molecular weights and polar surface areas, suggesting divergent pharmacokinetic profiles compared to indole-based benzamides .

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